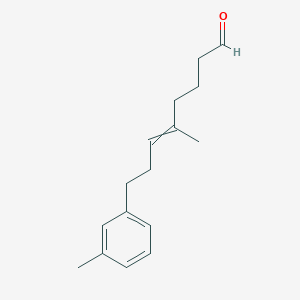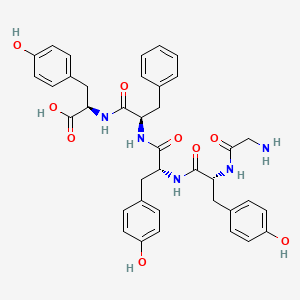![molecular formula C16H24O5 B15170258 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid CAS No. 917981-33-0](/img/structure/B15170258.png)
4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with heptan-4-yloxy and dimethoxy groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid typically involves the esterification of 2,6-dimethoxybenzoic acid with 4-heptanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The heptan-4-yloxy and dimethoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This modulation can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid: Unique due to its specific substituents.
2,6-Dimethoxybenzoic acid: Lacks the heptan-4-yloxy group, resulting in different chemical properties.
4-Heptanol: A simpler alcohol without the aromatic benzoic acid core.
Uniqueness
This compound stands out due to its combination of aromatic and aliphatic functional groups, which confer unique reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
917981-33-0 |
|---|---|
Formule moléculaire |
C16H24O5 |
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
4-heptan-4-yloxy-2,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H24O5/c1-5-7-11(8-6-2)21-12-9-13(19-3)15(16(17)18)14(10-12)20-4/h9-11H,5-8H2,1-4H3,(H,17,18) |
Clé InChI |
JBFDFVDNZVLPHT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)OC1=CC(=C(C(=C1)OC)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
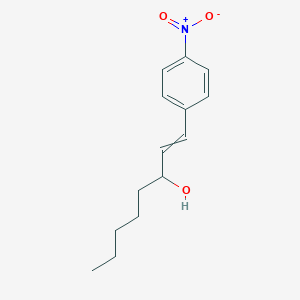
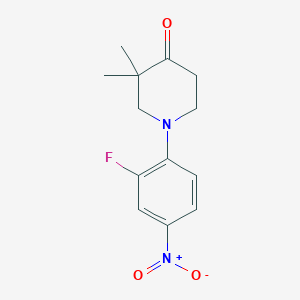

![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)
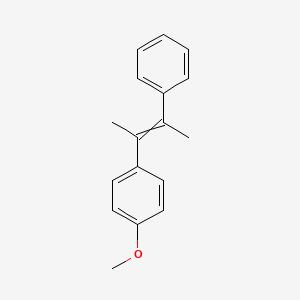
![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)
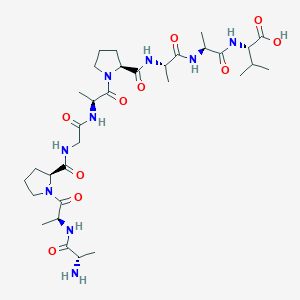
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
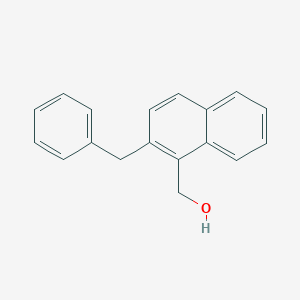
![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
